molecular formula C14H26NO3+ B11613362 4-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-methylmorpholin-4-ium

4-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-methylmorpholin-4-ium

Cat. No.: B11613362
M. Wt: 256.36 g/mol
InChI Key: XGAVRSHGIBDPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,4-Dioxaspiro[45]dec-2-ylmethyl)-4-methylmorpholin-4-ium is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-methylmorpholin-4-ium typically involves the reaction of 1,4-dioxaspiro[4.5]decane with morpholine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-methylmorpholin-4-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-methylmorpholin-4-ium has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-methylmorpholin-4-ium involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-methylmorpholin-4-ium is unique due to its specific spirocyclic structure and the presence of the morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H26NO3+

Molecular Weight

256.36 g/mol

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-methylmorpholin-4-ium

InChI

InChI=1S/C14H26NO3/c1-15(7-9-16-10-8-15)11-13-12-17-14(18-13)5-3-2-4-6-14/h13H,2-12H2,1H3/q+1

InChI Key

XGAVRSHGIBDPMJ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCOCC1)CC2COC3(O2)CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.